molecular formula C11H15FN2 B11779664 4-(3-Fluorophenyl)-1-methylpyrrolidin-3-amine

4-(3-Fluorophenyl)-1-methylpyrrolidin-3-amine

Cat. No.: B11779664
M. Wt: 194.25 g/mol
InChI Key: ZHLDVCKYPVWQCG-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of substituted pyrrolidines It features a fluorophenyl group attached to a pyrrolidine ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1-methylpyrrolidin-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzaldehyde with 1-methylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1-methylpyrrolidin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(3-fluorophenyl)-1-methylpyrrolidin-3-one, while reduction could produce 4-(3-fluorophenyl)-1-methylpyrrolidin-3-ol.

Scientific Research Applications

4-(3-Fluorophenyl)-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenyl)-1-methylpyrrolidin-3-one
  • 4-(3-Fluorophenyl)-1-methylpyrrolidin-3-ol
  • 3-Fluoroamphetamine

Uniqueness

4-(3-Fluorophenyl)-1-methylpyrrolidin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and selectivity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

4-(3-fluorophenyl)-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C11H15FN2/c1-14-6-10(11(13)7-14)8-3-2-4-9(12)5-8/h2-5,10-11H,6-7,13H2,1H3

InChI Key

ZHLDVCKYPVWQCG-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)N)C2=CC(=CC=C2)F

Origin of Product

United States

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